1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole
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Overview
Description
1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and diverse applications in various scientific fields This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyphenylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product and include temperature control and inert atmosphere.
Scientific Research Applications
1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it valuable in biochemical studies.
Medicine: Research indicates its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2,5-dimethoxybenzenesulfonyl)-1H-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1,2,3-triazole, 1,2,4-triazole, and their various substituted derivatives.
Uniqueness: The presence of the sulfonyl group and the dimethoxyphenyl moiety distinguishes it from other triazoles, providing unique chemical properties and biological activities.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-16-8-3-4-9(17-2)10(5-8)18(14,15)13-7-11-6-12-13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYRXWLEWALBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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